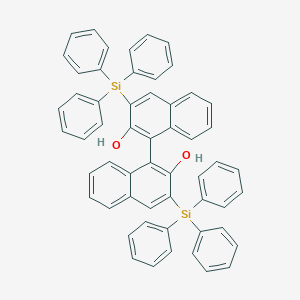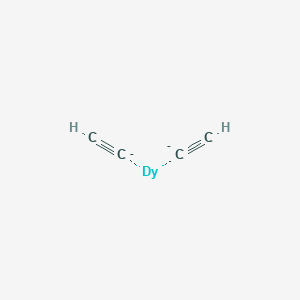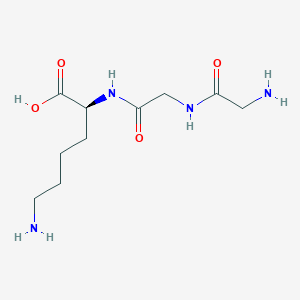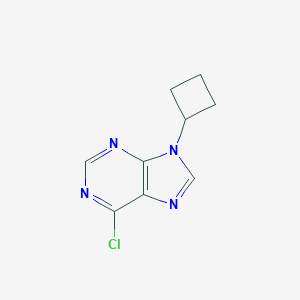
1-Chloro-3-methylnaphthalene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chlorination Processes
The chlorination of 1-methylnaphthalene, a closely related compound to 1-Chloro-3-methylnaphthalene, has been studied in detail. This process produces various derivatives, including tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. These derivatives have been isolated, characterized, and their structures and predominant conformations partially elucidated, providing insights into the reaction paths leading to these products (Cum, Mare, & Johnson, 1967).
Molecular Structure Studies
1-Methylnaphthalene's atomic and molecular structure has been investigated using X-ray diffraction, revealing details about intermolecular and intramolecular distances, coordination numbers, and the packing coefficient. These findings propose a model for local arrangement of molecules, relevant to weakly polar monosubstituted derivatives of naphthalene like 1-Chloro-3-methylnaphthalene (Drozdowski, 2002).
Applications in Internal Combustion Engines
The use of 1-methylnaphthalene as a laser-induced fluorescence (LIF) tracer for imaging mixture formation and temperature distributions in internal combustion engines has been studied. This research included analyzing its conversion and the base fuel isooctane, providing relevant information for applications in automotive engineering (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).
Pyrolysis Mechanisms
The thermal decomposition of 1-methylnaphthalene in a batch reactor has been explored, with findings indicating that it primarily converts into naphthalene, methylated dimers, methane, and hydrogen gas. This research is pertinent to understanding the chemical reactions and byproducts in processes involving high temperatures (Leininger, Lorant, Minot, & Behar, 2006).
Environmental Interactions
Studies have been conducted on the reactions of methylnaphthalenes with hypochlorite in dilute aqueous solutions, which is significant in understanding the environmental impact and interactions of similar compounds in water treatment processes (Onodera, Muratani, Kobatake, & Suzuki, 1986).
Propiedades
IUPAC Name |
1-chloro-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGPYXKBKTNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563660 | |
| Record name | 1-Chloro-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylnaphthalene | |
CAS RN |
132277-09-9 | |
| Record name | 1-Chloro-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)



![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)



